Product packaging for Isometheptene monomucate(Cat. No.:CAS No. 5984-51-0)

Isometheptene monomucate

Cat. No.: B12341158
CAS No.: 5984-51-0
M. Wt: 351.39 g/mol
InChI Key: HZEDCQLNSYIOTE-OPDGLEOBSA-N
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Description

Isometheptene monomucate is a useful research compound. Its molecular formula is C15H29NO8 and its molecular weight is 351.39 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H29NO8 B12341158 Isometheptene monomucate CAS No. 5984-51-0

Properties

CAS No.

5984-51-0

Molecular Formula

C15H29NO8

Molecular Weight

351.39 g/mol

IUPAC Name

N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

InChI

InChI=1S/C9H19N.C6H10O8/c1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t;1-,2+,3+,4-

InChI Key

HZEDCQLNSYIOTE-OPDGLEOBSA-N

Isomeric SMILES

CC(CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O

Canonical SMILES

CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Origin of Product

United States

Chemical Synthesis and Stereochemical Characterization of Isometheptene Enantiomers

Chiral Synthesis Pathways of Isometheptene (B1672259) Enantiomers

The preparation of enantiomerically pure forms of isometheptene can be achieved through two primary strategies: the asymmetric synthesis starting from chiral precursors or the resolution of a racemic mixture.

Modern synthetic chemistry offers several pathways to produce single enantiomers, a field known as enantioselective synthesis. These methods often employ chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other. One of the most efficient methods for preparing chiral amines is the asymmetric hydrogenation of imines. chinesechemsoc.org

A notable approach involves the use of a chiral iridium catalyst containing a spiro phosphine-amine-phosphine ligand. chinesechemsoc.org This catalyst creates a crowded chiral environment that can effectively differentiate between the two alkyl groups of an imine substrate, leading to high enantioselectivity in the hydrogenation process. chinesechemsoc.org This strategy has been successfully applied to the synthesis of a variety of chiral amines and serves as a powerful method for producing enantiomerically pure compounds like the precursors to (R)-isometheptene. chinesechemsoc.org

The synthesis of (R)-isometheptene has been achieved with high enantiomeric purity. chinesechemsoc.org One documented method utilizes the highly efficient iridium-catalyzed asymmetric hydrogenation of a dialkyl imine. This reaction produces the corresponding chiral amine with high yield and enantioselectivity. chinesechemsoc.org The resulting amine product can then be converted to (R)-isometheptene through a subsequent two-step process. chinesechemsoc.org

Another established route involves the use of specific chiral precursors in the chemical synthesis process. google.comgoogle.com This method provides purified (R)-isometheptene, which can then be converted into a pharmacologically acceptable salt, such as the mucate salt, by reacting the free base with mucic acid. google.com The structure of the resulting (R)-isometheptene mucate has been confirmed through X-ray crystallography. google.comgoogle.com

The (S)-enantiomer of isometheptene has also been isolated and characterized. google.comgoogle.com Its preparation can be accomplished through synthetic routes analogous to those used for the (R)-enantiomer, presumably by employing the opposite enantiomer of the chiral starting material or catalyst. eur.nlgoogle.com The successful isolation of the (S)-enantiomer is evidenced by its separate characterization and its use in comparative pharmacological studies against the (R)-enantiomer. eur.nlnih.gov The synthesis and purification processes allow for the generation of the purified (S)-isometheptene free base, which can be further utilized or converted into a salt form. google.com

Methods for Enantiomeric Separation and Purification

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), separation techniques are required to isolate the individual (R)- and (S)-forms. The most common methods for chiral resolution on an industrial scale are chromatography and crystallization. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. chiralpedia.comnumberanalytics.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus elute separately. researchgate.net

For isometheptene, chiral pack HPLC has been effectively used to resolve the racemic mixture. google.comgoogle.com When a sample of racemic isometheptene is passed through the chiral column, it is separated into two distinct peaks, corresponding to the (S)-enantiomer and the (R)-enantiomer. google.com This technique is not only crucial for preparative separation but also serves as an analytical tool to confirm the enantiomeric purity of a synthesized sample. google.com

Table 1: Illustrative HPLC System for Isometheptene Enantiomer Resolution

Parameter Description
Technique High-Performance Liquid Chromatography (HPLC)
Stationary Phase Chiral Pack Column (e.g., cellulose-based)
Mobile Phase A suitable solvent system (e.g., hexane:isopropanol)
Detection UV Detector

| Outcome | Separation of racemic isometheptene into two distinct peaks representing the (R)- and (S)-enantiomers. google.comgoogle.com |

Crystallization is a classic and effective technique for separating enantiomers, particularly on a larger scale. chiralpedia.com The most common approach is diastereomeric crystallization, which involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. researchgate.netchiralpedia.com

In the case of isometheptene, which is a racemic base, a chiral acid can be used as the resolving agent. The reaction forms two diastereomeric salts: [(R)-isometheptene]-[(chiral acid)] and [(S)-isometheptene]-[(chiral acid)]. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. chiralpedia.com

Mucic acid, which has its own chiral centers, can serve this purpose. google.comnih.gov When racemic isometheptene is reacted with mucic acid, it forms diastereomeric isometheptene mucate salts. google.comgoogle.com One of these diastereomeric salts will be less soluble in a given solvent and will crystallize out of the solution, allowing it to be separated by filtration. The purified enantiomer can then be recovered by removing the chiral resolving agent. The successful crystallization and structural characterization of (R)-isometheptene mucate has been documented. google.comgoogle.com

Table 2: Principles of Diastereomeric Crystallization for Isometheptene

Step Process Rationale
1. Salt Formation The racemic mixture of isometheptene is reacted with an enantiomerically pure chiral acid (e.g., mucic acid). This creates a mixture of two diastereomeric salts.
2. Fractional Crystallization The diastereomeric salt mixture is dissolved in a suitable solvent, and conditions are adjusted (e.g., cooling, evaporation) to induce crystallization. Diastereomers have different solubilities, allowing one to crystallize preferentially. researchgate.netchiralpedia.com
3. Separation The crystallized diastereomer is separated from the liquid phase (mother liquor) by filtration. This isolates one of the diastereomeric salts.

| 4. Liberation of Enantiomer | The chiral acid is removed from the purified diastereomeric salt to yield the enantiomerically pure free base. | This step provides the final, separated enantiomer. |

Table 3: Mentioned Chemical Compounds

Compound Name Type / Role
Isometheptene Racemic aliphatic amine
Isometheptene monomucate Salt form of isometheptene
(R)-Isometheptene The R-enantiomer of isometheptene
(S)-Isometheptene The S-enantiomer of isometheptene
Mucic Acid Chiral acid, resolving agent
(R)-Isometheptene mucate Diastereomeric salt

Advanced Spectroscopic and Diffraction Techniques for Stereochemical Elucidation

The unambiguous assignment of the three-dimensional arrangement of atoms in chiral molecules such as isometheptene requires sophisticated analytical methods. Techniques including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy are indispensable tools in modern stereochemical analysis.

X-ray crystallography provides the most definitive evidence for the absolute configuration of a chiral molecule by mapping the electron density of a crystalline sample. For the isometheptene enantiomers, this has been achieved through the analysis of a salt form of a single enantiomer. Specifically, the mucate salt of the (R)-enantiomer of isometheptene has been successfully crystallized and its structure determined by X-ray diffraction. google.comgoogle.comgoogle.com

The process involves the preparation of purified (R)-isometheptene, which is then reacted with mucic acid to form the diastereomeric salt, (R)-isometheptene mucate. This salt is then crystallized to produce single crystals suitable for X-ray analysis. The resulting diffraction data allows for the construction of a three-dimensional model of the molecule, confirming the (R)-configuration at the chiral center. google.comgoogle.com The crystal structure reveals the precise spatial arrangement of the atoms, providing unequivocal proof of its stereochemistry. google.comgoogleapis.com

ParameterValue
Compound (R)-Isometheptene Mucate
Formula C₂₄H₄₈N₂O₈
Formula Weight 492.64
Crystal System Monoclinic
Space Group C2
a (Å) 36.3410(7)
b (Å) 7.88266(12)
c (Å) 9.82344(18)
β (°) ** 94.0983(17)
Volume (ų) **2806.86(9)
Z 4

Table 1: Crystallographic Data for (R)-Isometheptene Mucate. This data provides the fundamental parameters of the crystal lattice, which are essential for the complete structural elucidation of the molecule. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For the assignment of absolute configuration of chiral compounds like isometheptene, the use of chiral derivatizing agents is a well-established method. One such method involves the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric amides with the chiral amine. google.com

The (R)- and (S)-enantiomers of isometheptene are reacted with a single enantiomer of Mosher's acid chloride, typically (R)-Mosher's acid chloride, to produce diastereomeric Mosher's amides. These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center, the absolute configuration of the original amine can be determined based on established empirical models for Mosher's amides. google.comnih.gov

For isometheptene, the inspection of the chemical shifts for the proton attached to the chiral carbon and the adjacent methyl protons in the ¹H NMR spectra of the (R)-Mosher's amides of the separated enantiomers allows for the assignment of the (S) and (R) stereochemistry. google.com

Compoundα-Proton Chemical Shift (ppm)C-Methyl Proton Chemical Shift (ppm)
(S)-Isometheptene-(R)-Mosher's amide 4.8381.113
(R)-Isometheptene-(R)-Mosher's amide 4.7571.028

Table 2: ¹H NMR Chemical Shifts for Mosher's Amides of Isometheptene Enantiomers. The distinct chemical shifts observed for the diastereomeric amides are used to assign the absolute configuration of each isometheptene enantiomer. google.com

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This technique is particularly useful for assessing the enantiomeric purity of a sample. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. Therefore, the presence of one enantiomer as an impurity in a sample of the other can be detected and quantified.

For chiral amines, CD spectroscopy can provide information about the stereochemistry and confirm the enantiomeric excess of a sample. The technique is highly sensitive to the three-dimensional structure of the molecule and can be used to monitor the success of a chiral separation or an asymmetric synthesis. While specific CD spectral data for this compound is not extensively detailed in publicly available research, the general principles of CD spectroscopy are applicable. The enantiomeric purity of isometheptene can be confirmed by measuring the CD spectrum and comparing it to a standard of the pure enantiomer. A racemic mixture will be CD silent as the equal and opposite signals from the two enantiomers cancel each other out. wikipedia.org The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess of the chiral substance in the sample.

Preclinical Pharmacological Investigations of Isometheptene Monomucate and Its Enantiomers

Molecular Mechanisms of Action and Receptor Interactions

Isometheptene (B1672259) is a sympathomimetic amine recognized for its vasoconstricting properties. drugbank.comwikipedia.org Its pharmacological effects are primarily derived from its interaction with the sympathetic nervous system. drugbank.comwikipedia.org As a sympathomimetic agent, it mimics the effects of endogenous agonists of this system, such as epinephrine and norepinephrine (B1679862). wikipedia.org The racemic form of isometheptene has been separated into its individual enantiomers, (S)-isometheptene and (R)-isometheptene, which exhibit distinct pharmacological profiles. nih.gov

Isometheptene functions as an indirect-acting sympathomimetic agent. drugbank.com A primary mechanism for its sympathomimetic activity is its ability to displace catecholamines, specifically noradrenaline, from storage vesicles within sympathetic neurons. drugbank.com This action is comparable to that of tyramine, resulting in an increased concentration of noradrenaline in the synaptic cleft, where it can then activate adrenergic receptors on effector cells. drugbank.comnih.gov This release of endogenous catecholamines is a key contributor to the pharmacological effects observed with isometheptene administration. drugbank.com

The vasoconstrictive effects of isometheptene are produced through the activation of the sympathetic nervous system, which involves the interaction of catecholamines with cell surface adrenergic receptors on smooth muscle cells. drugbank.comwikipedia.org Research into the enantiomers of isometheptene has revealed differences in their interactions with these receptors. (S)-isometheptene is characterized as a mixed-acting agonist, while (R)-isometheptene acts as an indirect-acting agonist. nih.gov

Isometheptene is reported to act as an agonist at the alpha-1A adrenergic receptor. drugbank.com More specifically, studies on its enantiomers have shown that (S)-isometheptene possesses a minor direct stimulatory effect on α1-adrenoceptors, contributing to its classification as a mixed-acting agent. nih.gov This direct agonism, although minor, complements its primary indirect, tyramine-like activity.

Sympathomimetic drugs can be categorized based on their mechanism of action as direct-acting, indirect-acting, or mixed-acting. basicmedicalkey.com Direct-acting agonists bind to and activate adrenergic receptors themselves. mhmedical.com Indirect-acting agonists, such as tyramine, function by triggering the release of endogenous norepinephrine from nerve terminals. mhmedical.comuomustansiriyah.edu.iq Mixed-acting agonists exhibit both direct receptor activation and indirect release of norepinephrine. basicmedicalkey.comuomustansiriyah.edu.iq

Isometheptene is primarily considered an indirect-acting sympathomimetic. drugbank.com The distinction in the mechanisms of its enantiomers is crucial:

(R)-Isometheptene demonstrates exclusively indirect, tyramine-like activity, meaning its effects are mediated by the release of neuronal catecholamines. nih.gov

(S)-Isometheptene is a mixed-acting agonist, combining a potent indirect tyramine-like action with a minor component of direct agonism at α1-adrenoceptors. nih.gov

This difference is highlighted by in vitro versus in vivo observations, where the vasoconstrictor effects mediated by the tyramine-like mechanism are more pronounced in an in vivo setting where perivascular sympathetic tone is higher. nih.gov

Pharmacological Profile of Isometheptene and its Enantiomers
CompoundMechanism of ActionPrimary ActivityDirect α1-Adrenoceptor Activity
(R)-IsomethepteneIndirect-Acting AgonistTyramine-like (catecholamine release)No
(S)-IsomethepteneMixed-Acting AgonistTyramine-like (catecholamine release)Yes (minor)

The vasoconstriction induced by isometheptene is a result of smooth muscle activation initiated by the stimulation of adrenergic receptors. drugbank.com This process involves a detailed signal transduction cascade at the cellular level. drugbank.com

Receptor Activation : Released norepinephrine binds to and activates adrenergic receptors (primarily α1) on the surface of vascular smooth muscle cells. drugbank.com

Signal Transduction : This receptor activation triggers a cascade that leads to an increase in the concentration of intracellular calcium. drugbank.com This is achieved through two main pathways:

IP3 (inositol trisphosphate)-mediated calcium release from the sarcoplasmic reticulum. drugbank.com

Enhanced entry of calcium across the cell membrane (sarcolemma) through calcium channels. drugbank.com

Muscle Contraction : The elevated intracellular calcium binds to calmodulin. drugbank.com The calcium-calmodulin complex then activates the enzyme myosin light chain kinase (MLCK). drugbank.com

Cross-Bridge Cycling : MLCK phosphorylates the light chain of myosin, which stimulates the cycling of cross-bridges between actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction. drugbank.com

Return to Baseline : Following contraction, intracellular calcium levels are reduced to their basal state by various protein pumps and calcium exchangers on the plasma membrane and sarcoplasmic reticulum, which removes the stimulus for contraction and allows the muscle to relax. drugbank.com

Cellular Cascade of Isometheptene-Induced Vasoconstriction
StepEventOutcome
1Norepinephrine binds to α1-adrenergic receptors on smooth muscle cells.Receptor activation.
2Signal transduction cascade is initiated.Increased intracellular calcium (Ca2+) via IP3-mediated release and channel influx.
3Intracellular Ca2+ binds to calmodulin.Activation of Myosin Light Chain Kinase (MLCK).
4MLCK phosphorylates myosin light chains.Stimulation of actin-myosin cross-bridge cycling.
5Smooth muscle contracts.Vasoconstriction.

Adrenergic Receptor Subtype Agonism and Affinity Profiling

Comparative Pharmacodynamics in Isolated Tissue and Organ Systems

Investigations into the effects of isometheptene enantiomers on isolated human middle meningeal arteries have revealed limited direct contractile activity. In one study, neither the (R)- nor the (S)-enantiomer of isometheptene induced significant contractions in this tissue, except at the highest concentration tested (100 μM) nih.gov. This suggests a relatively low direct vasoconstrictor effect on this specific cranial blood vessel under in vitro conditions. For comparison, other vasoactive agents like noradrenaline and sumatriptan produce more pronounced concentration-dependent contractions in the same tissue nih.gov.

Comparative Contractile Responses in Isolated Human Middle Meningeal Artery
CompoundMaximum Contraction (Emax)Potency (pEC50)
(R)-IsomethepteneMinimal contraction only at 100 μMNot determinable
(S)-IsomethepteneMinimal contraction only at 100 μMNot determinable
Noradrenaline156 ± 22%5.8 ± 0.2
Sumatriptan98 ± 19%7.0 ± 0.2
Data sourced from a study on isolated human blood vessels. Emax values are expressed as a percentage of a reference contraction. pEC50 is the negative logarithm of the molar concentration that produces 50% of the maximum response nih.gov.

Currently, there is a lack of publicly available scientific literature detailing the specific vasoactive profiles of isometheptene monomucate or its enantiomers in isolated blood vessels from non-human primates.

In contrast to the findings in isolated human arteries, in vivo studies in rats have demonstrated more significant vasoactive effects of isometheptene and its enantiomers. Intravenous administration of both enantiomers and the racemic mixture resulted in significant vasopressor responses nih.gov. Notably, (S)-isometheptene was found to be more potent in this regard compared to the (R)-enantiomer and the racemate nih.gov.

Furthermore, in a rat model using a closed cranial window, both enantiomers and the racemate produced a small but significant and equivalent short-lasting vasoconstriction of the dural artery nih.gov. This discrepancy between in vitro and in vivo findings suggests that the vasoconstrictor effects of isometheptene in the rodent cerebrovasculature may be mediated by an indirect mechanism, such as the release of endogenous vasoconstrictors like noradrenaline (a tyramine-like effect), which is more apparent in a system with intact sympathetic innervation nih.gov.

In Vivo Vasopressor Responses in Rats
CompoundMean Arterial Pressure Increase (mmHg)Dural Artery Diameter Decrease (% of baseline)
(R)-Isometheptene23 ± 413 ± 2%
(S)-Isometheptene39 ± 712 ± 2%
(RS)-Isometheptene (Racemate)27 ± 410 ± 2%
Data represents the mean ± standard error of the mean for changes in mean arterial pressure and dural artery diameter following intravenous injection in anesthetized rats nih.gov.

Studies utilizing porcine isolated meningeal arteries have shown that isometheptene, similar to other antimigraine agents like sumatriptan and ergotamine, failed to induce contractile responses in this tissue. In contrast, substances like 5-hydroxytryptamine (5-HT) and noradrenaline were able to produce concentration-dependent contractions. This finding suggests that the porcine meningeal artery may not be a primary site of direct vasoconstrictor action for isometheptene.

Enantiomer-Specific Vasoactive Potency and Efficacy

The (S)-enantiomer consistently demonstrates more potent vasopressor effects in vivo compared to the (R)-enantiomer nih.gov. The mechanism underlying this difference is believed to be a mixed sympathomimetic action for (S)-isometheptene, involving both an indirect tyramine-like action (promoting the release of noradrenaline from sympathetic nerve endings) and a direct stimulation of α1-adrenoceptors.

In contrast, the vascular responses to (R)-isometheptene are thought to be mediated exclusively by an indirect, tyramine-like mechanism nih.gov. This lack of direct α1-adrenoceptor stimulation likely accounts for its lower vasopressor potency. While both enantiomers produced similar levels of vasoconstriction in the rat dural artery in vivo, the more pronounced systemic pressor effect of the (S)-enantiomer is a key differentiating feature nih.gov. In isolated human coronary arteries and saphenous veins, both enantiomers were devoid of vasoconstrictor properties, indicating a degree of vascular bed specificity in their actions nih.gov.

Porcine Isolated Meningeal Artery Studies

(S)-Isometheptene Vasoconstrictor Properties

Studies comparing the two enantiomers have demonstrated that (S)-isometheptene possesses more potent vasopressor properties than its (R)-counterpart. In pithed rats, (S)-isometheptene produced significantly greater vasopressor responses. The enhanced effect of the (S)-enantiomer is attributed to a mixed sympathomimetic action. This includes not only the tyramine-like effect seen with the (R)-enantiomer but also a direct stimulation of α1-adrenoceptors on vascular smooth muscle. This dual mechanism of action results in a more pronounced vasoconstrictor response.

Table 1: Comparative Vasopressor Responses of Isometheptene Enantiomers in Pithed Rats

Compound Mechanism of Action Relative Vasopressor Response
(R)-Isometheptene Indirect sympathomimetic (tyramine-like) Less potent
(S)-Isometheptene Mixed sympathomimetic (tyramine-like and direct α1-adrenoceptor stimulation) More potent

Modulation of Neurogenic Vasodilation (e.g., Calcitonin Gene-Related Peptide (CGRP) Response)

Neurogenic vasodilation, a key process in the pathophysiology of migraine, is largely mediated by the release of calcitonin gene-related peptide (CGRP) from trigeminal nerve endings. CGRP is a potent vasodilator of cerebral and dural blood vessels. Preclinical studies have investigated whether the therapeutic effect of isometheptene in migraine could be due to the modulation of this CGRP-mediated vasodilation.

Research using a rat closed cranial window model to elicit CGRP-induced neurogenic dural vasodilation has shown that neither (R)-isometheptene nor (S)-isometheptene appears to modulate this response. nih.gov The administration of the isometheptene enantiomers did not significantly affect the vasodilator responses induced by CGRP. nih.gov This suggests that the antimigraine action of isometheptene is likely independent of a direct interaction with the CGRP signaling pathway. nih.gov

Non-Clinical Pharmacokinetic Analysis

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion, is crucial for understanding its therapeutic action. While comprehensive preclinical pharmacokinetic data for this compound is not extensively available, insights can be drawn from general principles and studies on related compounds.

Absorption Dynamics in Preclinical Models

The oral absorption of a drug is influenced by its physicochemical properties, such as solubility and permeability. Isometheptene is administered orally, suggesting it possesses adequate absorption characteristics from the gastrointestinal tract. Preclinical studies in animal models, typically rats or dogs, are essential to determine the rate and extent of absorption. These studies often involve administering the compound and then measuring its concentration in plasma over time to calculate key parameters like bioavailability.

Distribution Patterns in Biological Systems

Following absorption, a drug distributes into various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and affinity for specific tissues. Preclinical tissue distribution studies, often conducted in rodents, involve administering the drug and subsequently measuring its concentration in different organs. While specific data for isometheptene is limited, it is anticipated that as a sympathomimetic amine, it would distribute to tissues with rich sympathetic innervation.

Metabolic Pathways and metabolite Identification

Metabolism is the process by which the body chemically modifies a drug, primarily in the liver, to facilitate its excretion. Studies in rats have identified the major urinary metabolite of isometheptene as trans-2-methyl-6-methylamino-2-hepten-1-ol. A minor urinary metabolite, cis-2-methyl-6-methylamino-2-hepten-1-ol, has also been identified. In humans, isometheptene and two metabolites have been detected in urine following oral administration. These findings indicate that isometheptene undergoes oxidative metabolism in preclinical species and humans.

Table 2: Identified Metabolites of Isometheptene in Preclinical and Clinical Studies

Metabolite Species Identified In
trans-2-methyl-6-methylamino-2-hepten-1-ol Rat (major)
cis-2-methyl-6-methylamino-2-hepten-1-ol Rat (minor)
Unspecified Metabolites (two) Human

Preclinical Drug-Drug Interaction Studies

Isometheptene, as an indirect-acting sympathomimetic amine, has a significant potential for pharmacodynamic drug-drug interactions. Its mechanism of action, which involves the displacement of catecholamines and vasoconstriction, forms the basis for these interactions. tonixpharma.com

Preclinical data and pharmacological principles indicate a high likelihood of synergistic vasopressor effects when isometheptene is co-administered with other sympathomimetic agents. This is due to an additive effect on adrenergic stimulation, which can lead to a significant increase in blood pressure. drugs.com A particularly severe interaction is noted with Monoamine Oxidase Inhibitors (MAOIs). MAOIs increase the storage of norepinephrine in adrenergic neurons; the subsequent administration of an indirect-acting sympathomimetic like isometheptene can trigger a massive release of these catecholamines, potentially leading to a hypertensive crisis. drugbank.commerckvetmanual.comyoutube.com

Table 2: Potential Synergistic Vasopressor Interactions with Isometheptene

Interacting Drug Class Mechanism of Interaction Potential Effect Citation(s)
Sympathomimetic Amines (e.g., Ephedrine, Amphetamine, Clenbuterol) Additive adrenergic stimulation. Increased risk of hypertension and tachycardia. tonixpharma.comdrugs.com
Monoamine Oxidase Inhibitors (MAOIs) (e.g., Phenelzine) Increased storage and release of norepinephrine. Severe hypertensive reactions, hyperpyrexia. drugbank.commerckvetmanual.com
Tricyclic Antidepressants (e.g., Amitriptyline, Clomipramine) May increase vasopressor activities. Potentiated pressor response. tonixpharma.com
Ergot Alkaloids (e.g., Dihydroergotamine) Additive vasoconstricting activities. Increased risk of hypertension. tonixpharma.com

The sympathomimetic and vasoconstrictive properties of isometheptene can antagonize the therapeutic effects of various antihypertensive agents. By causing vasoconstriction and increasing sympathetic tone, isometheptene may directly counteract the mechanisms by which these drugs lower blood pressure. tonixpharma.com Preclinical evidence suggests that isometheptene can decrease the antihypertensive activities of a broad range of medications, including beta-blockers, calcium channel blockers, ACE inhibitors, and centrally acting agents like clonidine. tonixpharma.comdrugbank.com

Table 3: Potential Antagonistic Interactions with Antihypertensive Agents

Interacting Drug Class Potential Effect on Antihypertensive Activity Example Agents Citation(s)
Beta-Blockers Decreased therapeutic efficacy of isometheptene and potential antagonism of antihypertensive effect. Betaxolol, Bisoprolol tonixpharma.com
Calcium Channel Blockers Decreased antihypertensive activity. Amlodipine, Diltiazem tonixpharma.com
ACE Inhibitors Decreased antihypertensive activity. Fosinopril, Cilazapril tonixpharma.com
Diuretics Decreased antihypertensive activity. Furosemide, Chlorothiazide tonixpharma.com
Centrally Acting Adrenergic Agents Decreased antihypertensive activity. Clonidine, Guanfacine tonixpharma.comdrugbank.com
Other Vasodilators Decreased antihypertensive activity. Bosentan, Bretylium tonixpharma.com

Pharmacokinetic Interactions Affecting Metabolism or Clearance

The preclinical assessment of pharmacokinetic drug-drug interactions is a critical component of drug development, aiming to identify potential alterations in the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity when co-administered with other therapeutic agents. For this compound, a sympathomimetic amine, understanding its metabolic pathways is fundamental to predicting and evaluating such interactions.

Preclinical data on the specific pharmacokinetic interactions of this compound and its individual enantiomers are not extensively detailed in publicly available literature. However, in silico and database predictions provide a foundational understanding of its metabolic profile, which is crucial for anticipating potential interactions.

Metabolic Pathways and Cytochrome P450 Involvement

The metabolism of isometheptene is predicted to involve the hepatic cytochrome P450 (CYP) enzyme system. This superfamily of enzymes is responsible for the biotransformation of a vast number of xenobiotics, including many pharmaceutical drugs. Alterations in the activity of these enzymes, either through induction (increased activity) or inhibition (decreased activity) by co-administered drugs, can significantly impact the clearance and systemic exposure of a substrate drug.

Based on available data, isometheptene has been identified as a substrate for a specific CYP isozyme:

CYP3A4: Isometheptene is predicted to be a substrate of CYP3A4. This isozyme is one of the most abundant in the human liver and is involved in the metabolism of approximately 50% of clinically used drugs.

This prediction implies that the clearance of isometheptene is at least partially dependent on the function of CYP3A4. Consequently, co-administration with drugs that are potent inhibitors or inducers of CYP3A4 could alter the plasma concentrations of isometheptene, potentially affecting its efficacy and safety profile.

Predicted Interactions with CYP3A4 Modulators

While specific preclinical studies detailing these interactions for isometheptene are not readily found in the literature, it is possible to extrapolate potential interactions based on its predicted metabolism by CYP3A4.

CYP3A4 Inhibitors: Co-administration of isometheptene with strong inhibitors of CYP3A4 could lead to decreased metabolism and clearance of isometheptene. This would result in higher and more prolonged plasma concentrations, which could increase the risk of concentration-dependent adverse effects. Examples of potent CYP3A4 inhibitors include certain antifungal agents (e.g., ketoconazole, itraconazole), macrolide antibiotics (e.g., clarithromycin), and protease inhibitors (e.g., ritonavir).

CYP3A4 Inducers: Conversely, co-administration with potent inducers of CYP3A4 could increase the metabolic clearance of isometheptene. This would lead to lower plasma concentrations, which might reduce the therapeutic efficacy of a given dose. Known inducers of CYP3A4 include certain anticonvulsants (e.g., carbamazepine, phenytoin) and rifampin.

The table below summarizes the potential pharmacokinetic interactions based on isometheptene's predicted status as a CYP3A4 substrate. It is important to emphasize that this table is illustrative and based on established mechanisms of drug metabolism, rather than on direct preclinical experimental data for isometheptene.

Interacting Agent ClassExample AgentMetabolic Interaction MechanismPredicted Effect on Isometheptene Pharmacokinetics
Strong CYP3A4 InhibitorsKetoconazoleInhibition of isometheptene metabolismIncreased plasma concentration and potential for increased toxicity
Strong CYP3A4 InhibitorsRitonavirInhibition of isometheptene metabolismIncreased plasma concentration and potential for increased toxicity
Strong CYP3A4 InducersRifampinInduction of isometheptene metabolismDecreased plasma concentration and potential for reduced efficacy
Strong CYP3A4 InducersCarbamazepineInduction of isometheptene metabolismDecreased plasma concentration and potential for reduced efficacy

Enantioselective Metabolism

Isometheptene is a chiral compound, existing as (R)- and (S)-enantiomers. It is well-established in pharmacology that enantiomers of a drug can exhibit different pharmacokinetic and pharmacodynamic properties. This includes the potential for stereoselective metabolism, where one enantiomer is metabolized at a different rate or by different enzymatic pathways than the other.

Methodological Frameworks in Isometheptene Monomucate Research

In Vitro Research Models and Assays

In vitro models are fundamental for dissecting the specific mechanisms of action of Isometheptene (B1672259) monomucate at the cellular and tissue levels, providing a controlled environment that minimizes biological variability. unl.pt

Isolated tissue bath assays are a cornerstone of pharmacological research, offering a robust method for evaluating the contractile and relaxant properties of vascular smooth muscle in response to vasoactive compounds like isometheptene. nih.govnih.gov This technique allows for the direct measurement of a drug's effect on blood vessels, independent of systemic neural and hormonal influences. emkatech.com

In a typical setup, arterial rings, such as the rat thoracic aorta or porcine meningeal artery, are dissected and mounted in a temperature-controlled chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with carbogen (B8564812) (95% O2, 5% CO2). nih.govresearchgate.net The tissue is connected to an isometric force transducer, which records changes in muscle tension. nih.gov After an equilibration period, the viability of the tissue is confirmed by inducing contraction with an agent like potassium chloride or phenylephrine. nih.gov Subsequently, concentration-response curves are generated by cumulatively adding Isometheptene monomucate to the bath. This allows researchers to determine key pharmacological parameters, such as the potency and efficacy of the compound in inducing vasoconstriction or modulating contractions caused by other agents. The primary advantage of this model is its ability to integrate the entire signal transduction cascade of the living tissue, from receptor binding to the ultimate physiological response of contraction or relaxation. nih.gov

To identify the specific molecular targets of Isometheptene, researchers employ cell culture systems expressing candidate receptors. Radioligand binding assays are a principal technique used to quantify the affinity of a compound for a specific receptor. nih.gov This method involves incubating cell membranes containing the receptor of interest with a fixed concentration of a radioactively labeled ligand that is known to bind to the receptor.

Studies have focused on the I1-imidazoline receptor as a potential target for isometheptene. tonixpharma.com In competitive binding assays, increasing concentrations of unlabeled isometheptene enantiomers are added to the mixture of cell membranes and radiolabeled ligand (e.g., ³H-Clonidine). By measuring the displacement of the radioligand, the inhibitory constant (Ki), which reflects the binding affinity of isometheptene, can be calculated. Research has demonstrated a significant stereoselective binding profile for isometheptene at the I1-imidazoline receptor. tonixpharma.com

Table 1: Equilibrium Binding Affinity of Isometheptene Enantiomers to the I1-Imidazoline Receptor
CompoundBinding Affinity (Ki) in nM
(R)-Isometheptene18
Racemic Isometheptene42
(S)-Isometheptene1100

This interactive table summarizes the binding affinity (Ki) of Isometheptene's isomers for the I1-imidazoline receptor. A lower Ki value indicates a higher binding affinity. Data sourced from Tonix Pharmaceuticals, 2015. tonixpharma.com

These findings indicate that the (R)-isomer has a substantially higher affinity for the I1-imidazoline receptor compared to the (S)-isomer. tonixpharma.com Further investigation into the signaling pathways coupled to this receptor, such as the activation of phosphatidylcholine-selective phospholipase C, can also be conducted in these cell systems to understand the downstream effects of receptor binding. tonixpharma.comnih.gov

Predicting the oral bioavailability of a drug is a critical step in its development. researchgate.net Advanced, dynamic, multi-compartmental in vitro systems that simulate the human gastrointestinal (GI) tract offer a highly predictive tool for this purpose. tno.nl The TNO intestinal model (TIM-1) is a prominent example of such a system. wikipedia.orgnih.gov

TIM-1 is a computer-controlled model that accurately mimics the physiological processes of the stomach and small intestine. tno.nl It consists of four successive compartments representing the stomach, duodenum, jejunum, and ileum. nih.gov The system simulates key parameters of human digestion, including:

Body Temperature and Peristalsis: The model maintains a physiological temperature and simulates the peristaltic movements that mix and propel the gut contents. wikipedia.org

Dynamic Secretions: It controls the secretion of saliva, gastric acid, pancreatic enzymes, and bile salts at physiological rates and concentrations. tno.nl

pH Control: The pH in each compartment is dynamically adjusted to match the conditions of the human GI tract. nih.gov

Absorption Simulation: The model incorporates hollow fiber membranes that allow for the removal of dissolved compounds, simulating absorption into the bloodstream and maintaining sink conditions. nih.govresearchgate.net

By introducing this compound into the TIM-1 system, researchers can study its dissolution profile, stability, and bioaccessibility under various simulated conditions, such as in a fasted or fed state. tno.nl Samples can be collected from any compartment at any time to determine the concentration of the dissolved drug, providing valuable data to predict its in vivo absorption characteristics. wikipedia.org This model offers a significant advantage over simple dissolution tests by integrating multiple physiological variables that influence a drug's behavior in the gut. nih.gov

Animal Models for Preclinical Efficacy and Mechanism Exploration

Animal models are indispensable for evaluating the systemic efficacy and exploring the complex physiological mechanisms of this compound in vivo. Rodent models are frequently used due to their well-characterized physiology and the availability of validated experimental paradigms.

Given isometheptene's role in headache treatment, which is often linked to vascular mechanisms, specific rat models of trigeminal pain and sensitivity are employed. jefferson.edu These models allow for the investigation of compounds that may affect the trigeminal neurovascular system. Two relevant models are the repeated dural inflammatory stimulation (IS) model and the spontaneous trigeminal allodynia (STA) model. jefferson.edu The IS model involves infusing an inflammatory stimulant over the dura mater, leading to persistent headache-like behavior. The STA rat model was developed through selective breeding and exhibits spontaneous episodes of trigeminal sensitivity, mimicking aspects of chronic headache conditions. jefferson.edu

In these models, trigeminal sensitivity is quantified by measuring the withdrawal threshold to mechanical stimulation of the periorbital region. Studies using these models have revealed that the therapeutic effect of isometheptene is primarily attributable to its (R)-enantiomer.

Table 2: Effect of Isometheptene Enantiomers on Trigeminal Sensitivity in Rat Models
ModelCompoundEffect on Trigeminal Sensitivity Threshold
Inflammatory Soup (IS)(R)-IsomethepteneSignificant Increase (Reduced Sensitivity)
Inflammatory Soup (IS)(S)-IsomethepteneNo Effect
Spontaneous Trigeminal Allodynia (STA)(R)-IsomethepteneSignificant Increase (Reduced Sensitivity)
Spontaneous Trigeminal Allodynia (STA)(S)-IsomethepteneNo Effect

This interactive table summarizes the differential effects of Isometheptene's (R) and (S) isomers on pain-related behavior in two distinct rat models of headache. An increase in the sensitivity threshold indicates an analgesic effect. Data sourced from Daugherty et al., 2015.

To directly visualize and quantify the effects of this compound on cranial blood vessels, the rat closed cranial window model is an invaluable tool. nih.govnih.gov This surgical preparation allows for high-resolution imaging of the dural and pial vasculature in vivo using intravital microscopy. researchgate.net

The procedure involves creating a craniotomy over the parietal cortex, leaving the dura mater intact. The opening is then sealed with a glass coverslip, creating a closed window that maintains normal intracranial pressure. nih.gov This setup provides a clear optical interface for observing changes in the diameter of dural arteries, which are implicated in the pathophysiology of certain headaches. biorxiv.org Following administration of Isometheptene, researchers can continuously monitor and measure vessel diameters to determine if the compound induces vasoconstriction or inhibits vasodilation caused by pro-inflammatory or signaling molecules. This model is crucial for confirming the vascular mechanism of action of Isometheptene within the relevant cranial compartment, distinguishing direct receptor-mediated effects from systemic changes in blood pressure. researchgate.net

Compound Index

Rodent Models of Vascular Function

Assessment of Systemic Vasopressor Responses in Rats

The systemic vasopressor effects of isometheptene have been characterized in pithed rat models, a methodology that allows for the study of cardiovascular responses in the absence of central nervous system reflexes. mdpi.com In these studies, intravenous administration of isometheptene resulted in dose-dependent increases in both diastolic blood pressure and heart rate. jefferson.edu Further investigation into the pharmacological mechanisms revealed that the vasopressor (blood pressure increasing) responses are mediated by a combination of direct and indirect sympathomimetic actions. jefferson.edu

The primary mechanism appears to be an indirect, tyramine-like action, where isometheptene induces the release of norepinephrine (B1679862) from sympathetic nerve endings. jefferson.edu This is supported by findings that in rats pretreated with reserpine (B192253) (a compound that depletes catecholamine stores), the vasopressor effects of isometheptene were significantly weakened. jefferson.edunih.gov The remaining vasopressor activity after reserpine pretreatment was subsequently blocked by prazosin (B1663645), an antagonist of alpha-1 adrenoceptors. jefferson.edunih.gov This indicates a minor, direct action on these receptors. jefferson.edu In contrast, the tachycardic (heart rate increasing) responses were mediated solely by the indirect mechanism acting on beta-adrenoceptors, as these responses were eliminated by reserpine or the beta-adrenoceptor antagonist propranolol. jefferson.edunih.gov

Research comparing the enantiomers of isometheptene found that (S)-isometheptene produced more pronounced vasopressor responses compared to (R)-isometheptene, while both were equipotent in increasing heart rate. nih.gov The vasopressor effects of (S)-isometheptene were almost completely abolished by prazosin, highlighting the critical role of alpha-1 adrenoceptors in its pressor activity. nih.gov

Antagonist PretreatmentEffect on Isometheptene-Induced Vasopressor ResponseInferred MechanismReference
Prazosin (alpha-1 antagonist)Markedly blocked the responseResponse involves direct action on alpha-1 adrenoceptors jefferson.edu
Rauwolscine (B89727) (alpha-2 antagonist)Did not significantly modify the responseAlpha-2 adrenoceptors are not primarily involved in the systemic pressor response jefferson.edu
Propranolol (beta antagonist)Did not significantly modify the responseBeta-adrenoceptors are not primarily involved in the vasopressor response (but mediate tachycardia) jefferson.edu
Reserpine (catecholamine depletor)Markedly attenuated the responseResponse is predominantly mediated by an indirect, tyramine-like release of norepinephrine jefferson.edu

Large Animal Models for Cardiovascular Effects (e.g., Anaesthetized Dogs)

Anaesthetized dog models are utilized to investigate the regional vascular effects of compounds under controlled physiological conditions. Research on isometheptene in vagosympathectomised, pentobarbital-anaesthetised dogs has focused on its effects within the external carotid circulation. nih.gov In this model, intracarotid infusions of isometheptene produced dose-dependent vasoconstriction, evidenced by decreases in external carotid blood flow without significant changes to systemic blood pressure or heart rate. nih.gov

Pharmacological dissection of this response showed that, similar to findings in rats, both direct and indirect sympathomimetic mechanisms are involved. nih.gov The vasoconstrictor effect was significantly reduced in animals pretreated with reserpine, confirming a substantial indirect, tyramine-like component. nih.gov The direct receptor action was further analyzed using specific adrenergic antagonists. The responses were attenuated by rauwolscine (an alpha-2 adrenoceptor antagonist) but not by prazosin (an alpha-1 adrenoceptor antagonist). nih.gov This suggests the vasoconstriction in the canine external carotid artery is mediated primarily through alpha-2 adrenoceptors, with limited involvement of alpha-1 adrenoceptors. nih.gov Subsequent investigation with more selective antagonists indicated that alpha-2A and alpha-2C adrenoceptor subtypes are the principal mediators of this effect. nih.gov

Preclinical Models of Headache Pathophysiology

Animal models are essential for investigating the pathophysiology of headache and for the preclinical evaluation of potential therapeutics. mdpi.com These models aim to replicate key aspects of human headache disorders, such as trigeminal sensitization and allodynia, by using chemical or physical stimuli to activate the trigeminovascular system. semanticscholar.orgichd-3.org

The inflammatory soup (IS) model is a well-characterized method for inducing persistent trigeminal sensitization, mimicking aspects of chronic migraine. jefferson.edunih.gov This model involves the repeated infusion of a combination of inflammatory mediators—such as bradykinin, prostaglandin (B15479496) E2 (PGE2), serotonin (B10506) (5-HT), and histamine—over the dura mater of rats. nih.gov This procedure induces a state of chronic trigeminal hypersensitivity that persists long after the final infusion, providing a platform for testing the efficacy of therapeutic compounds. nih.gov

This model has been used to assess the effects of the individual enantiomers of isometheptene on trigeminal sensitivity. nih.gov Research has shown that the (R)-isomer of isometheptene significantly reduces trigeminal sensitivity in rats subjected to the IS protocol. nih.gov In contrast, the (S)-isomer was found to have no impact on trigeminal sensitivity in this model. nih.gov These findings suggest that the therapeutic effect of racemic isometheptene in headache may be attributable specifically to the (R)-isomer. nih.gov

Compound TestedEffect on Trigeminal Sensitivity in IS ModelReference
(R)-IsomethepteneReduced trigeminal sensitivity nih.gov
(S)-IsomethepteneNo impact on trigeminal sensitivity nih.gov

The nitric oxide (NO) donor model, most commonly employing glyceryl trinitrate (GTN), is a widely used and validated experimental model for inducing headache in both human subjects and laboratory animals. nih.govnih.gov GTN is metabolized in the body to release NO, a potent vasodilator and signaling molecule implicated in the pathophysiology of primary headaches. mdpi.comruc.dk In humans, GTN infusion can trigger an immediate headache and, in individuals with migraine, a delayed headache that mimics their spontaneous attacks. nih.govichd-3.org

In animal models, administration of GTN induces hypersensitivity and activates the trigeminovascular system, evidenced by the upregulation of neuronal activity markers like c-Fos in the trigeminal nucleus caudalis. nih.govruc.dk This model has been successfully translated to rodents to screen for the efficacy of anti-migraine drugs. nih.govnih.gov The response in the GTN model is mediated by a complex signaling cascade involving nitric oxide synthase (NOS) isoforms and the generation of peroxynitrite. ruc.dknih.gov Despite the validation of this model for headache research, studies specifically investigating the effects of this compound within a nitric oxide donor-induced headache framework were not identified in the searched literature.

Ethical Considerations and the 3Rs (Replacement, Reduction, Refinement) in Animal Experimentation

All research involving animal models, including the studies on this compound, is governed by strict ethical principles. The foundational framework for the humane use of animals in scientific research is the principle of the "3Rs": Replacement, Reduction, and Refinement. nih.govmanchester.ac.uk These principles are embedded in international and national legislation and guide the ethical review and conduct of animal experimentation. ruc.dkmanchester.ac.uknih.gov

Replacement refers to the use of non-animal methods whenever possible to achieve the same scientific objective. ruc.dk This includes computer modeling, in vitro cell culture techniques, and the use of lower-order organisms. nih.gov

Reduction aims to minimize the number of animals used in an experiment while still obtaining statistically significant and scientifically valid data. ruc.dknih.gov This involves careful experimental design, appropriate statistical analysis, and sharing of data to avoid unnecessary duplication of studies.

Refinement involves modifying experimental and husbandry procedures to minimize any potential pain, suffering, distress, or lasting harm to the animals. ruc.dk This includes the use of appropriate anesthesia and analgesia, humane endpoints, and providing housing conditions that cater to the species' specific needs.

Researchers have an ethical obligation to justify the use of animals, demonstrating that the potential scientific benefits outweigh the potential harm to the animals and that no viable alternatives exist.

Methodological Improvements for Refinement in Animal Studies

In preclinical research involving vasoconstrictive agents like Isometheptene, the refinement of animal study methodologies is a critical component of the 3Rs principles (Replacement, Reduction, and Refinement). bps.ac.ukresearchgate.netki.senc3rs.org.uk The principle of Refinement aims to minimize or alleviate any potential pain, suffering, or distress experienced by the animals used in research, and to enhance their welfare. taconic.comeuropa.eu Implementing these improvements not only addresses ethical obligations but also enhances the quality and reproducibility of scientific data by reducing physiological stress, a known confounding variable in experimental outcomes. europa.eu

Methodological refinements applicable to the study of sympathomimetic amines include:

Environmental Enrichment: Providing appropriate housing conditions that allow for species-specific behaviors can reduce chronic stress. For rodents, this may include nesting materials, shelters, and social housing where appropriate.

Acclimatization and Handling: Proper acclimatization of animals to the laboratory environment and gentle handling techniques are crucial to minimize acute stress responses that could affect cardiovascular measurements, which are central to vasoconstrictor research.

Microsampling Techniques: The adoption of microsampling allows for the collection of smaller blood volumes for pharmacokinetic analysis. This refinement reduces the physiological impact on the animal, particularly in smaller species, and permits longitudinal studies in the same animal, which also supports the principle of Reduction. ki.se

Advanced Telemetry: The use of implantable telemetry devices for monitoring physiological parameters such as blood pressure and heart rate allows for data collection from conscious, freely moving animals. This avoids the stress induced by restraint or anesthesia, which can significantly alter cardiovascular dynamics and the response to sympathomimetic drugs.

By implementing these refinements, researchers can achieve more reliable and translatable data while upholding higher standards of animal welfare. taconic.com

Computational and In Silico Approaches

In silico methodologies, which utilize computer simulations and modeling, have become indispensable in modern pharmacology. nih.gov These computational tools offer a rapid and cost-effective means to predict the behavior of chemical compounds, thereby streamlining the drug discovery process and reducing reliance on extensive laboratory testing. ceon.rs For a compound like Isometheptene, these approaches can provide profound insights into its receptor interactions, pharmacokinetic profile, and potential toxicological liabilities.

Molecular Docking and Dynamics Simulations for Receptor Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Isometheptene, and its biological target at an atomic level. nih.govmdpi.com Isometheptene, as a sympathomimetic amine, is known to exert its effects by interacting with adrenergic receptors. wikipedia.org

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net The process involves:

Preparation of Structures: Obtaining the 3D crystal structure of the target receptor (e.g., a β-adrenergic receptor) from a protein database (PDB). The 3D structure of the ligand (Isometheptene) is also generated and optimized.

Docking Simulation: Using software like AutoDock, the ligand is placed into the binding site of the receptor, and various conformations are explored. The software calculates a binding affinity score (typically in kcal/mol) for the most stable poses. A lower binding energy indicates a more favorable and stable interaction. mdpi.com

Interaction Analysis: The resulting complex is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between Isometheptene and specific amino acid residues within the receptor's binding pocket.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. researchgate.netplos.org After an initial docking pose is established, MD simulations can:

Assess the stability of the binding pose.

Reveal conformational changes in the receptor upon ligand binding.

Characterize the role of solvent (water) molecules in mediating the interaction. plos.org

These simulations help to validate the docking results and provide a more detailed understanding of the binding mechanism. mdpi.comacs.org

Illustrative Binding Affinities of Sympathomimetic Amines with Adrenergic Receptors (Predicted via Molecular Docking)
CompoundTarget ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Isomethepteneα1-Adrenergic Receptor-6.8Asp106, Phe308, Trp102
Isomethepteneβ2-Adrenergic Receptor-5.9Asp113, Ser204, Asn312
Phenylephrineα1-Adrenergic Receptor-7.2Asp106, Phe312, Ser188
Isoprenalineβ2-Adrenergic Receptor-8.5Asp113, Ser207, Tyr316

Pharmacokinetic and Pharmacodynamic Modeling and Simulation

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are mathematical frameworks used to understand and predict the time course of a drug's concentration in the body and its pharmacological effect. nih.govaccp1.orgnih.govopen-systems-pharmacology.orgwikipedia.org

Pharmacokinetics (PK) describes what the body does to the drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). researchgate.netgithub.io In silico ADME prediction tools use a compound's chemical structure to estimate these properties. nih.govresearchgate.netnih.govresearchgate.net For Isometheptene, these models can predict its likely oral bioavailability, how it distributes into different tissues, which cytochrome P450 (CYP) enzymes might metabolize it, and its probable route of elimination.

Pharmacodynamics (PD) describes what the drug does to the body, linking drug concentration at the site of action to the observed effect. open-systems-pharmacology.orgresearchgate.net A PK/PD model for Isometheptene would aim to establish a quantitative relationship between its concentration at adrenergic receptors and the resulting physiological response, such as vasoconstriction or an increase in blood pressure. These integrated models are crucial for understanding the exposure-response relationship. nih.govresearchgate.net

Predicted In Silico ADME Properties for Isometheptene
ADME PropertyPredicted Value/ClassificationImplication
Molecular Weight141.26 g/molComplies with Lipinski's Rule of Five
LogP (Lipophilicity)2.35Good balance of solubility and permeability
Aqueous SolubilityModerately SolubleAdequate for absorption
Human Intestinal AbsorptionHigh (>90%)Good potential for oral bioavailability
Blood-Brain Barrier (BBB) PermeabilityYesPotential for central nervous system effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this enzyme
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this enzyme

Predictive Toxicology and Efficacy Algorithms

Predictive algorithms, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to forecast the potential toxicity and efficacy of a chemical based on its molecular structure. nih.govnih.gov QSAR modeling avoids the need for extensive initial experimental testing by leveraging existing data from structurally similar compounds. mdpi.com

A QSAR model is a mathematical equation that correlates chemical descriptors of a molecule with its biological activity. mdpi.com

Chemical Descriptors: These are numerical values that quantify various aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Biological Activity: This is the measured endpoint of interest, such as receptor binding affinity (efficacy) or an LD50 value (toxicity). ceon.rs

For Isometheptene, a QSAR model could be developed using a dataset of known sympathomimetic amines. The model would identify the key structural features that contribute to vasoconstrictor potency. This allows for the prediction of Isometheptene's efficacy relative to other compounds in the class. Similarly, predictive toxicology models can screen for potential liabilities, such as mutagenicity or hepatotoxicity, by identifying structural alerts—molecular substructures known to be associated with adverse effects. mn-am.comtoxicology.org These in silico predictions help prioritize compounds for further development and flag potential issues early in the research process. nih.gov

Example Molecular Descriptors Used in QSAR Models for Sympathomimetic Activity
Descriptor ClassSpecific Descriptor ExampleRelevance to Activity
ConstitutionalMolecular WeightRelates to the overall size of the molecule.
TopologicalWiener IndexDescribes molecular branching.
GeometricMolecular Surface AreaInfluences how the molecule fits into the receptor binding site.
ElectronicPartial Charge on Nitrogen AtomCritical for interaction with acidic residues (e.g., Aspartate) in the receptor.
HydrophobicLogPAffects membrane permeability and hydrophobic interactions with the receptor.

Historical and Regulatory Trajectories in Isometheptene Monomucate Research

Evolution of Research Focus Driven by Regulatory Milestones

The progression of isometheptene (B1672259) research has been significantly influenced by the changing regulatory landscape, particularly the pivotal shift from requiring only safety to demanding proven efficacy for all drug products.

Isometheptene monomucate entered the U.S. market prior to 1962. During this period, the governing legislation, the 1938 Federal Food, Drug, and Cosmetic (FD&C) Act, required new drugs to be proven safe for use before marketing, but did not mandate proof of efficacy. pccarx.compharmavibes.co.uk Consequently, isometheptene-containing products were approved based on safety data alone. pccarx.com

This regulatory environment had a profound impact on the nature of early research. The primary focus of initial studies was on establishing a safety profile, with clinical use and empirical observation driving its acceptance for treating migraines. Research design was not necessarily geared towards elucidating the drug's mechanism of action or conducting the kind of rigorous, controlled clinical trials that are standard today. The drug's continued use was based on its perceived effectiveness in clinical practice rather than on a body of evidence meeting modern standards for efficacy.

A significant turning point occurred with the 1962 Kefauver-Harris Amendments to the FD&C Act, which mandated that all drugs, including those already on the market, be proven effective for their intended use. fda.govsafeopedia.com To enforce this new requirement for pre-1962 drugs, the Food and Drug Administration (FDA) initiated the Drug Efficacy Study Implementation (DESI) program. fda.govwikipedia.org This massive undertaking involved reviewing thousands of drugs to classify them as effective, ineffective, or needing further study. wikipedia.org

Isometheptene-containing products fell under the purview of the DESI review. pccarx.com The DESI program fundamentally altered the research requirements for such "grandfathered" drugs. The burden of proof shifted from simply being safe to demonstrating substantial evidence of efficacy through "adequate and well-controlled investigations." fda.gov This new standard necessitated a move beyond anecdotal and observational data towards more robust preclinical and clinical research. For a compound like isometheptene, this meant that continued marketing would eventually require new studies to validate its long-assumed therapeutic benefits. Ultimately, the FDA considered isometheptene-containing products to be unapproved new drugs that could not be legally distributed without an approved New Drug Application (NDA) demonstrating both safety and efficacy, leading the agency to request a halt to their distribution. pccarx.comfda.gov

Challenges and Advancements in Research Paradigms for Existing Compounds

The re-evaluation of older drugs like isometheptene under new regulatory standards presented scientific challenges but also spurred significant advancements in pharmacological research. Scientists were prompted to move from basic observation to a more sophisticated, molecular-level understanding of how these drugs work.

For much of its history, the understanding of isometheptene's action was based on empirical observation of its clinical effects. It was known as a sympathomimetic agent that acted as a vasoconstrictor, which was believed to be beneficial in treating migraines associated with dilated cerebral blood vessels. google.comgoogle.comnih.gov This understanding was largely functional rather than mechanistic.

The demand for higher standards of evidence prompted a deeper investigation into its pharmacological mechanism. Research evolved to explore how isometheptene exerts its effects at a molecular level. It is now understood that its vasoconstrictive properties are due to its action as an indirect-acting sympathomimetic. nih.gov It activates the sympathetic nervous system, leading to the release of catecholamines like norepinephrine (B1679862), which in turn act on adrenergic receptors in the smooth muscle of blood vessels to cause constriction. nih.gov This shift represents a significant advancement from simply observing an effect (vasoconstriction) to understanding the cellular and molecular cascade that produces it.

A major advancement in the study of isometheptene has been the recognition of its stereochemistry. Isometheptene is a chiral molecule and exists as a racemic mixture of two enantiomers: (R)-isometheptene and (S)-isometheptene. nih.gov Enantiomers are mirror-image molecules that can have vastly different pharmacological and toxicological profiles. wikipedia.org

Studies have shown that the enantiomers have different vasoactive properties. For instance, in rat models, (S)-isometheptene was found to induce more pronounced vasopressor (blood pressure increasing) responses than (R)-isometheptene. nih.gov This suggests that the (R)-enantiomer might offer the desired therapeutic effects with a reduced potential for cardiovascular side effects. google.comnih.gov This line of inquiry aims to develop a more targeted therapeutic agent, potentially leading to a superior clinical profile compared to the original racemic mixture. nih.gov The investigation into the distinct properties of isometheptene's enantiomers exemplifies the modern research paradigm of dissecting complex pharmacological profiles to optimize drug therapy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.